3,6-dichloro-2-methoxybenzoyl chloride

Vue d'ensemble

Description

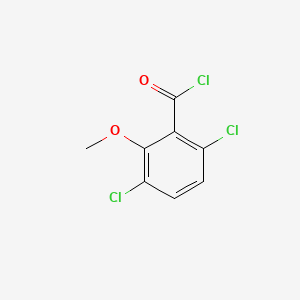

3,6-dichloro-2-methoxybenzoyl chloride: is an organochlorine compound with the molecular formula C8H5Cl3O2. It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From 3,6-dichloro-2-methoxybenzoic acid: The most common method involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. This reaction produces benzoyl chloride, 3,6-dichloro-2-methoxy- along with sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.

From 3,6-dichloro-2-methoxybenzaldehyde: Another method involves the chlorination of 3,6-dichloro-2-methoxybenzaldehyde using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 3,6-dichloro-2-methoxybenzoyl chloride undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3,6-dichloro-2-methoxybenzoic acid and hydrochloric acid (HCl).

Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Catalysts: Iron(III) chloride (FeCl3), aluminum chloride (AlCl3)

Solvents: Dichloromethane (CH2Cl2), toluene (C7H8)

Major Products:

Amides: Formed from reactions with amines

Esters: Formed from reactions with alcohols

Thioesters: Formed from reactions with thiols

Ketones: Formed from Friedel-Crafts acylation reactions

Applications De Recherche Scientifique

Chemical Synthesis

1. Pharmaceutical Intermediates

3,6-Dichloro-2-methoxybenzoyl chloride serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its acyl chloride functional group allows for electrophilic acylation reactions, facilitating the formation of more complex organic molecules. This property is particularly valuable in the development of new drug candidates and therapeutic agents.

2. Organic Synthesis

The compound is employed in organic synthesis for constructing complex molecules through acylation reactions. It acts as an electrophile in Friedel-Crafts acylation, where it reacts with aromatic compounds to yield substituted products. This versatility is essential for creating diverse chemical entities used in research and industry.

Biological Research

1. Biochemical Modifications

In biochemical research, this compound is utilized to modify biomolecules. This modification aids in studying enzyme mechanisms and protein interactions, providing insights into biological pathways and functions .

2. Antimicrobial Studies

Recent studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, it has been evaluated for its effectiveness against Gram-positive bacteria and fungi, demonstrating potential applications in developing new antimicrobial agents .

Medical Applications

1. Drug Development

The compound is a building block in the synthesis of potential drug candidates. Its ability to form stable intermediates makes it a valuable asset in the pharmaceutical industry for creating novel therapeutic agents .

2. Cosmetic Formulations

this compound also finds applications in cosmetic formulations. It can be used to create polymers that enhance the stability and efficacy of cosmetic products, contributing to improved skin feel and performance .

Industrial Applications

1. Polymer Production

In the industrial sector, this compound is used for producing specialty polymers and resins. Its reactivity allows for the creation of materials with specific properties tailored for various applications, including coatings and adhesives.

2. Dye Manufacturing

The compound acts as a precursor in synthesizing dyes and pigments, which are essential in textile and paint industries. Its ability to participate in electrophilic substitution reactions makes it suitable for creating vibrant colors used in various products .

Summary of Applications

| Field | Application |

|---|---|

| Chemistry | Pharmaceutical intermediates; organic synthesis |

| Biology | Biochemical modifications; antimicrobial studies |

| Medicine | Drug development; cosmetic formulations |

| Industry | Polymer production; dye manufacturing |

Mécanisme D'action

Mechanism: The reactivity of benzoyl chloride, 3,6-dichloro-2-methoxy- is primarily due to the presence of the acyl chloride functional group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The mechanism typically involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.

Molecular Targets and Pathways:

Nucleophilic Attack: The primary pathway involves nucleophilic attack on the carbonyl carbon.

Electrophilic Substitution: In Friedel-Crafts acylation, the compound acts as an electrophile, reacting with aromatic rings to form substituted products.

Comparaison Avec Des Composés Similaires

Benzoyl chloride: The parent compound, lacking the chlorine and methoxy substituents.

2,3-Dichlorobenzoyl chloride: Similar structure but with chlorine atoms at different positions.

2-Methoxybenzoyl chloride: Contains a methoxy group but lacks the chlorine substituents.

Uniqueness:

Reactivity: The presence of both chlorine and methoxy groups enhances the reactivity of benzoyl chloride, 3,6-dichloro-2-methoxy-, making it more versatile in chemical synthesis.

Functional Group Diversity: The combination of electron-withdrawing (chlorine) and electron-donating (methoxy) groups provides unique reactivity patterns compared to its analogs.

Activité Biologique

3,6-Dichloro-2-methoxybenzoyl chloride is an aromatic acyl chloride derived from benzoic acid, characterized by the presence of two chlorine atoms at positions 3 and 6 and a methoxy group at position 2 of the benzene ring. This compound is primarily utilized in organic synthesis due to its high reactivity, particularly in acylation reactions. Despite its utility in synthetic chemistry, detailed studies on its biological activity remain limited.

The chemical structure of this compound includes:

- Benzene Ring : A core feature that contributes to its aromatic properties.

- Chlorine Substituents : The chlorine atoms enhance the electrophilic character of the carbonyl group, making it reactive in nucleophilic substitution reactions.

- Methoxy Group : This group can influence the compound's solubility and reactivity.

The general reactions involving this compound include:

- Hydrolysis to form 3,6-dichloro-2-methoxybenzoic acid.

- Esterification with alcohols to produce esters and hydrochloric acid as a byproduct.

Biological Activity

While specific studies directly focusing on the biological activity of this compound are scarce, insights can be drawn from related compounds and general properties of acyl chlorides:

Toxicological Profile

Acyl chlorides, including this compound, are known to be corrosive and irritating to tissues. Potential hazards include:

- Skin Irritation : Can cause severe irritation or burns upon contact.

- Eye Damage : May result in irreversible damage or severe irritation.

- Respiratory Irritation : Inhalation can lead to respiratory distress.

Genotoxicity and Environmental Impact

While specific genotoxicity studies on this compound are not available, related compounds such as dicamba (which shares structural similarities) have been evaluated for their toxicological effects. Dicamba exposure has been associated with increased risks of non-Hodgkin lymphoma among pesticide applicators . This raises concerns about the potential genotoxic effects of structurally similar compounds.

Case Studies and Related Research

- Dicamba Studies : Research on dicamba has shown that exposure can lead to significant health risks, including genotoxic effects in aquatic organisms. For instance, studies revealed increased frequencies of micronuclei in erythrocytes of fish exposed to dicamba formulations . This suggests a need for further research into the genotoxic potential of this compound.

- Acyl Chloride Reactivity : The reactivity of acyl chlorides in biological systems often leads to the formation of reactive intermediates that can interact with biological macromolecules, potentially leading to adverse effects. This is particularly relevant for compounds used in agricultural applications where environmental exposure is a concern.

Summary Table of Biological Activities

| Property/Activity | Description |

|---|---|

| Chemical Structure | Aromatic acyl chloride with Cl and OCH₃ substituents |

| Reactivity | Highly reactive; participates in nucleophilic reactions |

| Toxicity | Corrosive; causes skin and eye irritation |

| Genotoxicity Potential | Limited data; related compounds show potential risks |

| Environmental Concerns | Similar compounds linked to ecological toxicity |

Propriétés

IUPAC Name |

3,6-dichloro-2-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUYGIUJQSTELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065064 | |

| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10411-85-5 | |

| Record name | 3,6-Dichloro-2-methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10411-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010411855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.